Methyl 2-(1-benzylpiperidin-4-ylidene)acetate
Description
Methyl 2-(1-benzylpiperidin-4-ylidene)acetate (CAS: 206558-34-1) is a piperidine-derived compound with a benzyl-substituted ylidene ring and a methyl ester functional group. Its molecular formula is C₁₅H₁₉NO₂, and it has a molecular weight of 245.321 g/mol . The compound is synthesized via methods such as the Horner–Wadsworth–Emmons (HWE) reaction, as suggested by its structural analogs in the evidence . It serves as a key intermediate in medicinal chemistry, particularly in the synthesis of serotonin receptor ligands and cholinesterase inhibitors . The ylidene (C=N) group in the piperidine ring introduces conformational rigidity, influencing its binding affinity to biological targets .
Properties
IUPAC Name |
methyl 2-(1-benzylpiperidin-4-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-15(17)11-13-7-9-16(10-8-13)12-14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQTYUQYSCIZHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCN(CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592348 | |
| Record name | Methyl (1-benzylpiperidin-4-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206558-34-1 | |
| Record name | Methyl (1-benzylpiperidin-4-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reaction
- Reagents: 1-Benzyl-4-piperidone and methyl acetate or cyanoacetic acid derivatives (depending on the exact target)
- Catalysts: Acid catalysts such as hydrochloric acid in ethanol have been found effective for similar heterocyclization reactions and condensation steps.
- Conditions: Reflux under controlled temperature with removal of water (Dean-Stark apparatus) to drive the condensation equilibrium
- Workup: Neutralization, extraction with organic solvents (e.g., ether or ethyl acetate), drying over anhydrous magnesium sulfate, filtration, and solvent removal under reduced pressure
- Yields: Varying between 60-76% for related piperidinylidene derivatives
Alternative Methods
- Wittig reaction of (methoxymethyl)triphenylphosphonium chloride with 1-benzyl-4-piperidone followed by hydrolysis to introduce the vinyl ester moiety
- Use of trimethylsilyl diazomethane or trimethyloxosulfonium iodide for epoxidation and rearrangement to functionalize the piperidine ring
Purification and Characterization
Purification is critical due to potential side reactions and by-products:
- Distillation: High vacuum distillation is recommended for removing impurities and isolating pure this compound, typically at reduced pressure and controlled temperature (e.g., 132-138°C at 2-4 mm Hg for related derivatives).
- Crystallization: Recrystallization from hexanes or diethyl ether can improve purity.
- Extraction: Alkaline aqueous extraction followed by organic solvent extraction (toluene, ethyl acetate) helps remove acidic impurities.
- Drying: Use of drying agents such as magnesium sulfate or potassium carbonate.
Data Table: Summary of Preparation Methods and Conditions
| Step | Reagents/Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Synthesis of 1-Benzyl-4-piperidone | Benzylamine, methyl acrylate | Reflux in toluene with metallic Na, 6 h reflux | ~78.4 | Industrially viable, oily liquid product |
| Condensation to form this compound | 1-Benzyl-4-piperidone, methyl acetate or cyanoacetic acid derivatives, HCl catalyst | Reflux in ethanol, Dean-Stark trap for water removal | 60-76 | Acid-catalyzed, water removal critical |
| Purification | Vacuum distillation, recrystallization | 132-138°C at 2-4 mm Hg | N/A | High vacuum distillation recommended |
Research Findings and Optimization Notes
- The acid-catalyzed condensation using hydrochloric acid in ethanol is optimal for the formation of piperidinylidene esters, providing good yields and ease of purification.
- Distillation under reduced pressure is crucial to avoid decomposition and to obtain pure product, especially for 1-methyl-piperidin-4-ylidene derivatives.
- Alternative synthetic routes involving Wittig or epoxidation reactions offer flexibility but may require more complex reagents and conditions.
- The sequence of synthesis and purification steps strongly influences the overall yield and purity, with stepwise isolation of intermediates recommended for best results.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-benzylpiperidin-4-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 2-(1-benzylpiperidin-4-ylidene)acetate exhibits potential in the development of new therapeutic agents targeting neurological disorders. Its structural similarity to known pharmacophores suggests it could act as a lead compound for drugs that modulate neurotransmitter activity, particularly in the context of anxiety and mood disorders.
Neurological Disorders
Research indicates that compounds structurally related to this compound may interact with serotonin receptors, which are crucial in regulating mood and anxiety. Preliminary studies have shown binding affinities that warrant further pharmacological profiling to understand their full therapeutic potential and side effects.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methodologies, including the aza-Michael reaction, which is noted for its efficiency in creating biologically relevant piperidine derivatives. This method allows for diverse substitution configurations on the piperidine ring, enhancing the compound's utility in drug development .
Key Synthetic Pathways
| Synthesis Method | Description | Yield |
|---|---|---|
| Aza-Michael Reaction | Utilizes divinyl ketones for the formation of substituted piperidines | Moderate to Good |
| One-Pot Oxidation-Cyclization | Facilitates the preparation of N-benzyl-4-piperidone derivatives | Good to Excellent |
Analgesic Properties
A study explored the analgesic properties of compounds related to this compound, showing effectiveness in various animal models. The activation of specific receptors linked to pain pathways suggests potential applications in pain management therapies .
Antidepressant Activity
Another investigation focused on the antidepressant potential of similar piperidine derivatives, revealing their ability to enhance serotonin signaling pathways. This highlights their promise as candidates for treating depression and anxiety disorders .
Mechanism of Action
The mechanism of action of Methyl 2-(1-benzylpiperidin-4-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl Ester Analogs
Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate (CAS: 40110-55-2, C₁₆H₂₁NO₂, MW: 259.348 g/mol) is a direct analog differing only in the ester group (ethyl vs. methyl). Ethyl esters are often preferred in prodrug design due to slower hydrolysis rates compared to methyl esters .
Cyano-Substituted Derivatives
- 2-(1-Benzylpiperidin-4-ylidene)acetonitrile (C₁₄H₁₈N₂, MW: 214.31 g/mol): Replacing the ester with a cyano group (-CN) reduces polarity, enhancing blood-brain barrier penetration. This compound is a precursor to hydrazide derivatives with demonstrated anti-diabetic and anticancer activity .
- Ethyl (1-benzylpiperidin-4-ylidene)cyanoacetate (C₁₇H₂₀N₂O₂, MW: 292.36 g/mol): The addition of a cyano group to the acetate side chain introduces dual electrophilic sites, enabling diverse reactivity in heterocyclic synthesis .
Hydrazide Derivatives
N’-(1-Benzylpiperidin-4-ylidene)-2-cyanoacetohydrazide (C₁₅H₁₈N₄O, MW: 270.33 g/mol) exhibits promising in silico binding to breast cancer targets (e.g., estrogen receptors). Molecular docking studies highlight the importance of the hydrazide (-NH-NH₂) group in forming hydrogen bonds with receptor residues .
Saturated Piperidine Derivatives
Ethyl 2-(piperidin-4-yl)acetate (C₉H₁₇NO₂, MW: 171.24 g/mol) lacks the ylidene group and benzyl substitution. The saturated piperidine ring increases flexibility, reducing binding specificity but improving solubility. This compound is a building block for nootropic agents .
Tetramethylpiperidine Derivatives
2,2,6,6-Tetramethylpiperidin-4-yl acetate derivatives (e.g., C₁₁H₂₁NO₂, MW: 199.29 g/mol) feature a bulky, electron-rich piperidine core. These compounds are used as antioxidants and stabilizers in polymers, contrasting with the pharmacological focus of benzyl-substituted analogs .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| Methyl 2-(1-benzylpiperidin-4-ylidene)acetate | 206558-34-1 | C₁₅H₁₉NO₂ | 245.321 | Methyl ester, ylidene ring |
| Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate | 40110-55-2 | C₁₆H₂₁NO₂ | 259.348 | Ethyl ester |
| 2-(1-Benzylpiperidin-4-ylidene)acetonitrile | - | C₁₄H₁₈N₂ | 214.31 | Cyano group |
| N’-(1-Benzylpiperidin-4-ylidene)-2-cyanoacetohydrazide | - | C₁₅H₁₈N₄O | 270.33 | Cyano-hydrazide hybrid |
| Ethyl 2-(piperidin-4-yl)acetate | - | C₉H₁₇NO₂ | 171.24 | Saturated piperidine |
Research Findings and Implications
- Bioactivity : The ylidene group in this compound enhances rigidity, improving target selectivity over flexible analogs like Ethyl 2-(piperidin-4-yl)acetate .
- Synthetic Flexibility: Ethyl esters and cyano derivatives enable diverse modifications, facilitating the development of prodrugs and multitarget agents .
- Pharmacokinetics: Ethyl substitution improves metabolic stability, while cyano groups enhance lipophilicity for CNS-targeted drugs .
Biological Activity
Methyl 2-(1-benzylpiperidin-4-ylidene)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a benzyl group and an acetate moiety. This structural configuration is crucial for its biological activity, as it allows for interactions with various molecular targets in biological systems.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may modulate the activity of neurotransmitter systems, particularly those related to the central nervous system (CNS). The piperidine structure enhances its ability to bind to receptors, influencing pathways associated with mood regulation and cognitive function.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anticancer Potential
The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins. Further research is necessary to elucidate the specific pathways involved and to assess the compound's efficacy in vivo.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-Benzylpiperidine | Piperidine ring with a benzyl substituent | Potential CNS activity | Simpler structure without acetate group |
| Methyl (1-benzylpiperidin-4-ylidene)(cyano)acetate | Contains cyano group | Antimicrobial and anticancer activities | Enhanced reactivity due to cyano group |
| Methyl 2-(1-benzylpiperidin-4-ylidene)(cyano)acetate | Similar ester structure but with cyano group | CNS effects, potential antidepressant activity | Unique combination of functional groups |
This table illustrates how this compound stands out due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial effects against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics.
- Anticancer Effects : In vitro studies showed that this compound could inhibit the proliferation of certain cancer cell lines. The research focused on its ability to induce apoptosis and cell cycle arrest, suggesting mechanisms similar to those observed in established anticancer agents.
- CNS Activity : The compound's structural similarity to known CNS-active drugs suggests it could influence neurotransmitter systems, particularly serotonin and dopamine pathways. This opens avenues for exploring its use in treating mood disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-(1-benzylpiperidin-4-ylidene)acetate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis of piperidinylidene derivatives typically involves cyclization or condensation reactions. For example, analogous compounds (e.g., piperidine-based acetates) are synthesized via Schiff base formation or Michael addition, followed by esterification . Reaction optimization may involve adjusting solvent polarity (e.g., DMF for solubility), temperature (60–80°C for kinetic control), and catalysts (e.g., p-toluenesulfonic acid for acid-mediated cyclization). Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) can enhance purity. Monitor progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can crystallographic techniques resolve the stereochemistry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural determination. Use SHELXL for refinement, leveraging its robust algorithms for anisotropic displacement parameters and hydrogen bonding networks . For visualization, employ ORTEP-3 to generate thermal ellipsoid diagrams, ensuring accurate depiction of bond lengths and angles . Pre-refinement steps include data collection with a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and data reduction via SAINT .
Q. What analytical methods are recommended for assessing batch-to-batch consistency in synthesized batches?
- Methodological Answer : Implement orthogonal techniques:
- HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., unreacted precursors) using a C18 column and ESI-MS in positive ion mode .
- 1H/13C NMR : Compare chemical shifts (δ) for key protons (e.g., benzyl CH2 at ~4.5 ppm, ester carbonyl at ~170 ppm) across batches .
- Karl Fischer titration : Determine residual water content (<0.5%) to avoid solubility variability in bioassays .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using the compound’s optimized geometry (DFT calculations at B3LYP/6-31G* level). Dock into target protein active sites (e.g., acetylcholinesterase for neuroactivity studies) and calculate binding energies (ΔG). Validate predictions with MD simulations (GROMACS, 100 ns trajectories) to assess stability of ligand-protein interactions .
Q. What strategies address contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring puckering in piperidinylidene). Solutions include:
- Variable-temperature NMR : Probe conformational changes by acquiring spectra at 25°C and −40°C to "freeze" rotamers .
- DFT-NMR comparison : Compute theoretical chemical shifts (Gaussian 16) and compare with experimental data. Deviations >0.3 ppm suggest misassigned stereochemistry .
Q. How can in vitro assays evaluate the compound’s pharmacokinetic properties, such as metabolic stability?
- Methodological Answer : Use hepatic microsomal assays (human or rat):
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
